molecular formula C19H19ClN4O5 B12486085 N-(4-chlorophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide

N-(4-chlorophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide

Cat. No.: B12486085
M. Wt: 418.8 g/mol
InChI Key: PXKNWLPOGFDTEA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a cyclohexylamino group, and two nitro groups attached to a benzamide core

Properties

Molecular Formula

C19H19ClN4O5

Molecular Weight

418.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C19H19ClN4O5/c20-12-6-8-14(9-7-12)22-19(25)16-10-15(23(26)27)11-17(24(28)29)18(16)21-13-4-2-1-3-5-13/h6-11,13,21H,1-5H2,(H,22,25)

InChI Key

PXKNWLPOGFDTEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groups. This is followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the formation of the benzamide by reacting the intermediate with cyclohexylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-chlorophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chlorophenyl and cyclohexylamino groups can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)cyclohexanecarboxamide
  • N-(4-chlorophenyl)formamide

Uniqueness

N-(4-chlorophenyl)-2-(cyclohexylamino)-3,5-dinitrobenzamide is unique due to the presence of both nitro and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

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